2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-ethyl-2-methylhexanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride can be compared with other similar piperidine derivatives, such as:
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate: Similar in structure but without the chloride ion.
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;hydrochloride: Contains a hydrochloride ion instead of a chloride ion.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chloride ion, which may influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
24589-43-3 |
---|---|
Molekularformel |
C16H32ClNO2 |
Molekulargewicht |
305.9 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylethyl 2-ethyl-2-methylhexanoate;chloride |
InChI |
InChI=1S/C16H31NO2.ClH/c1-4-6-10-16(3,5-2)15(18)19-14-13-17-11-8-7-9-12-17;/h4-14H2,1-3H3;1H |
InChI-Schlüssel |
SGBUYKOVYANKDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(CC)C(=O)OCC[NH+]1CCCCC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.